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Introduction
(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a chiral heterocyclic

compound of significant interest in the pharmaceutical industry. As a key chiral building block, it

forms the structural core of numerous biologically active molecules. Its rigid piperidine scaffold

and stereochemically defined center at the C3 position make it an invaluable synthon for

developing drugs that require precise three-dimensional architecture for optimal target

engagement. This guide provides an in-depth technical overview of its chemical structure,

properties, synthesis, and applications, tailored for researchers, medicinal chemists, and

professionals in drug development. We will explore the causality behind its synthetic routes and

analytical validation, offering field-proven insights to empower your research and development

endeavors.

Chapter 1: Physicochemical Properties and
Identification
The fundamental physical and chemical properties of (R)-Ethyl piperidine-3-carboxylate are

crucial for its handling, reaction setup, and analytical characterization. These properties are
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summarized in the table below.

Property Value Reference(s)

Molecular Formula C₈H₁₅NO₂ [1][2]

Molecular Weight 157.21 g/mol [1][2]

CAS Number 25137-01-3 [1][2]

Appearance Colorless to yellowish liquid [2][3]

Density ~1.092 g/mL at 25 °C [2]

Boiling Point 102-104 °C at 7 mmHg

Flash Point 104 °C (219.2 °F) [2]

Refractive Index ~1.460 (n20/D)

Purity Typically ≥97% [1][2]

Chemical Identifiers:

IUPAC Name: ethyl (3R)-piperidine-3-carboxylate

Synonyms: (R)-Ethyl nipecotate, (R)-Piperidine-3-carboxylic acid ethyl ester[1]

SMILES:CCOC(=O)[C@@H]1CCCNC1[2]

InChI Key:XIWBSOUNZWSFKU-SSDOTTSWSA-N[2]

Chapter 2: Stereochemistry and Structural
Elucidation
The biological activity of pharmaceuticals derived from this molecule is critically dependent on

the absolute stereochemistry at the C3 position. The "(R)" designation signifies the right-

handed configuration at this chiral center, which dictates the spatial orientation of the ethyl

carboxylate group relative to the piperidine ring. This specific conformation is essential for its

role as a precursor to targeted therapeutics.
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Caption: 2D structure of (R)-Ethyl piperidine-3-carboxylate.

Chapter 3: Spectroscopic Characterization
Structural confirmation and purity assessment rely on standard spectroscopic techniques.

While publicly available spectra for this specific enantiomer are scarce, its structure allows for a

confident prediction of its spectral characteristics based on fundamental principles and data

from its racemic form, ethyl nipecotate.[4]

¹H NMR (Proton Nuclear Magnetic Resonance):

Ethyl Group: A triplet integrating to 3 protons (CH₃) is expected around δ 1.2-1.3 ppm,

coupled to the methylene protons. A quartet integrating to 2 protons (OCH₂) is expected

further downfield, around δ 4.1-4.2 ppm, due to the deshielding effect of the adjacent oxygen

atom.

Piperidine Ring Protons: These will appear as a complex series of multiplets between δ 1.5

and 3.5 ppm. The proton at the C3 chiral center (CH-COOEt) will be the most downfield of

the ring protons (excluding those adjacent to the nitrogen), likely appearing around δ 2.8-3.0

ppm.

Amine Proton (NH): A broad singlet is expected, the chemical shift of which is highly

dependent on solvent and concentration, typically appearing between δ 1.5 and 3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, expected to appear

around δ 173-175 ppm.[4]

Ethyl Group Carbons: The OCH₂ carbon will be around δ 60-62 ppm, and the CH₃ carbon

will be upfield, around δ 14-15 ppm.

Piperidine Ring Carbons: The C3 chiral center will be around δ 40-45 ppm. The other ring

carbons (C2, C4, C5, C6) will appear in the δ 25-55 ppm range.

IR (Infrared) Spectroscopy:
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C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is

expected around 1730 cm⁻¹.[4]

N-H Stretch: A moderate, somewhat broad peak in the region of 3300-3400 cm⁻¹ indicates

the secondary amine.

C-H Stretch: Aliphatic C-H stretching bands will be present just below 3000 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be

observed at m/z = 157. Key fragmentation patterns would include the loss of the ethoxy group

(-OC₂H₅, m/z = 45) to give a fragment at m/z = 112, and loss of the entire ethyl carboxylate

group (-COOC₂H₅, m/z = 73) to give a fragment at m/z = 84.

Chapter 4: Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)-Ethyl piperidine-3-carboxylate is a critical step in its

utilization. While several strategies exist, including asymmetric hydrogenation of pyridine

precursors[5][6] and enzymatic resolutions[7][8], the most established and scalable method is

the classical chemical resolution of racemic ethyl nipecotate using a chiral resolving agent.

Workflow: Synthesis via Diastereomeric Salt Resolution
This approach relies on the principle that reacting a racemic mixture with a single enantiomer of

a chiral resolving agent produces two diastereomers. These diastereomers have different

physical properties (e.g., solubility) and can be separated by conventional techniques like

fractional crystallization.

Racemic Ethyl Nipecotate
(R/S mixture)

Add Chiral Resolving Agent
(e.g., Di-benzoyl-L-tartaric acid)

Formation of Diastereomeric Salts
((R)-Salt and (S)-Salt)

Fractional Crystallization
(Exploits solubility difference)

Physical Separation
(Filtration)

Less Soluble Salt Precipitate
(e.g., (S)-Nipecotate Salt)

Solid Phase

More Soluble Salt in Filtrate
(e.g., (R)-Nipecotate Salt)

Liquid Phase

Basification of Solid

Basification of Filtrate

(S)-Ethyl Piperidine-3-carboxylate

(R)-Ethyl Piperidine-3-carboxylate

Click to download full resolution via product page

Caption: Workflow for chiral resolution of ethyl nipecotate.
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Protocol: Resolution of Racemic Ethyl Nipecotate
This protocol is a representative methodology based on established chemical principles for

diastereomeric salt resolution.[9][10]

Objective: To isolate (R)-Ethyl piperidine-3-carboxylate from a racemic mixture.

Materials:

Racemic ethyl nipecotate

Di-benzoyl-L-tartaric acid (resolving agent)

Ethanol (solvent)

Aqueous sodium hydroxide (or other suitable base)

Dichloromethane (or other suitable extraction solvent)

Anhydrous magnesium sulfate (drying agent)

Procedure:

Salt Formation: Dissolve racemic ethyl nipecotate in a suitable solvent, such as ethanol.[10]

In a separate flask, dissolve an equimolar amount of the resolving agent (e.g., di-benzoyl-L-

tartaric acid) in the same solvent, heating gently if necessary.

Crystallization: Add the resolving agent solution to the racemic mixture solution. Stir the

combined solution and allow it to cool slowly to room temperature, and then potentially to a

lower temperature (e.g., 0-5 °C) to induce crystallization. The less soluble diastereomeric salt

will precipitate out of the solution.

Causality Insight: The choice of solvent is critical. The ideal solvent will have a significant

solubility differential between the two diastereomeric salts, allowing one to crystallize

selectively while the other remains in solution. Ethanol is a common choice for this

system.[10]
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Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with

a small amount of cold solvent to remove impurities. The filtrate, which is now enriched in the

other diastereomer, should be saved.

Liberation of the Free Amine: Suspend the isolated diastereomeric salt crystals in a biphasic

system of water and an organic extraction solvent (e.g., dichloromethane).

Basification: Add a base (e.g., 1M NaOH) dropwise with vigorous stirring until the aqueous

layer is basic (pH > 10). This neutralizes the tartaric acid, converting it to its water-soluble

sodium salt, and liberates the free ethyl nipecotate enantiomer into the organic layer.

Extraction and Purification: Separate the organic layer. Extract the aqueous layer two more

times with the organic solvent. Combine the organic extracts, dry over anhydrous

magnesium sulfate, filter, and concentrate under reduced pressure to yield the

enantiomerically enriched ethyl piperidine-3-carboxylate.

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral

chromatography (HPLC or GC). The process can be repeated with the filtrate to isolate the

other enantiomer.

Chapter 5: Applications in Medicinal Chemistry and
Drug Development
(R)-Ethyl piperidine-3-carboxylate is a premier building block due to its conformational rigidity

and chiral nature. It serves as a starting material for a variety of high-value pharmaceutical

targets.

Key Therapeutic Areas:

Anticonvulsants: It is a precursor to (R)-Nipecotic acid, a potent inhibitor of γ-aminobutyric

acid (GABA) uptake. This mechanism is central to the action of anticonvulsant drugs like

Tiagabine.[11]

Antidiabetics: The piperidine scaffold is used in the synthesis of Dipeptidyl Peptidase-4

(DPP-4) inhibitors, a class of oral hypoglycemic agents for treating type 2 diabetes.[1][2]
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Antipsychotics & CNS Disorders: It is a reactant for creating dual H1/5-HT2A receptor

antagonists for sleep disorders and selective serotonin-norepinephrine reuptake inhibitors

(SNRIs) for depression and anxiety.[2]

Oncology: The related (S)-enantiomer is a key fragment in the synthesis of Janus Kinase 2

(JAK2) inhibitors, which are targets in myeloproliferative neoplasms.[12]

(R)-Ethyl piperidine-3-carboxylate
(Chiral Building Block)

Step 1: N-Alkylation
(e.g., with a functionalized side chain)

N-Substituted Piperidine Intermediate

Step 2: Ester Hydrolysis
(Conversion to carboxylic acid)

Final API
(e.g., Tiagabine)

Click to download full resolution via product page

Caption: Role as a building block in multi-step drug synthesis.

Chapter 6: Safety, Handling, and Storage
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As with any laboratory chemical, proper safety protocols must be followed when handling (R)-

Ethyl piperidine-3-carboxylate.

GHS Hazard Information:[2]

Pictogram Code Hazard Statement

|

alt text

alt text

| GHS05, GHS07 | Danger | | | H315 | Causes skin irritation. | | | H318 | Causes serious eye
damage. | | | H335 | May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

Work in a well-ventilated area or a chemical fume hood.

Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves

(e.g., nitrile), and a lab coat.

Avoid breathing vapors. If ventilation is inadequate, use a suitable respirator.

Avoid contact with skin and eyes.

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Keep away from incompatible materials such as strong oxidizing agents.

It is classified as a combustible liquid; store away from heat and open flames.[2]

Conclusion
(R)-Ethyl piperidine-3-carboxylate is more than a simple chemical reagent; it is an enabling tool

for the creation of sophisticated, stereochemically defined pharmaceuticals. A thorough
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understanding of its properties, from its fundamental physicochemical characteristics to the

nuances of its chiral synthesis, is paramount for its effective use. The methodologies and

insights presented in this guide are intended to provide researchers and drug development

professionals with a solid, authoritative foundation for incorporating this valuable synthon into

their discovery and development pipelines, ensuring both scientific rigor and validated,

reproducible outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1418001#chemical-structure-of-r-ethyl-piperidine-3-
carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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